4-Bromo-2-fluoro-5-iodotoluene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

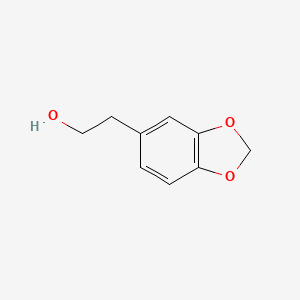

4-Bromo-2-fluoro-5-iodotoluene (4-BFIT) is an organobromine compound that has been studied for its potential use in various scientific research applications. It is an important chemical compound due to its unique physical and chemical properties, which make it useful for a variety of research applications. 4-BFIT has a wide range of applications in both organic and inorganic chemistry, and its uses are increasing as more research is conducted.

Aplicaciones Científicas De Investigación

Spectroscopic Analysis

- 2-Fluoro-5-iodotoluene, a compound structurally related to 4-Bromo-2-fluoro-5-iodotoluene, has been studied for its infrared (IR) and Raman spectra in liquid form, and its near-ultraviolet (UV) spectra in vapor form. This research provides fundamental insights into the molecular structure and thermodynamics of such compounds (Goel, 1984).

Chemical Synthesis and Reactions

- A study on the selective ortho-metalation of 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene, which shares similarities with this compound, demonstrates the potential of these compounds in complex chemical synthesis, including applications in Negishi coupling (Baenziger et al., 2019).

Thermodynamics of Halogenated Compounds

- Research on the thermodynamics of halogenated compounds, including iodotoluenes and fluorotoluenes, provides insights into the behavior of this compound under different conditions. This is crucial for understanding its stability and reactivity (Otín et al., 1985).

Material Synthesis under Specific Conditions

- The synthesis of 4-Bromo-4′,4″-dimethyltriphenylamine using 4-Iodotoluene, a related compound, under microwave irradiation showcases the potential applications of this compound in material science and its reactivity under various conditions (Wu-zu, 2011).

High-Pressure Crystallography

- Studies on halogen derivatives of toluene, including iodotoluene, under high pressure have been conducted to understand their crystal structures. This research could be applicable to understanding the behavior of this compound under similar conditions (Sutuła et al., 2017).

Electrochemical Applications

- Electrochemical fluorination using iodotoluene difluoride as a mediator shows the potential of halogenated toluenes, like this compound, in the synthesis of biologically important compounds (Hara et al., 1998).

Halogenation and Catalysis

- Iodofluorination of alkenes and alkynes using iodine and 4-iodotoluene difluoride showcases the utility of halogenated toluenes in catalytic processes, potentially applicable to this compound (Conte et al., 2006).

Catalytic Fluorination

- The catalytic fluorination of 1,3-dicarbonyl compounds using iodoarene catalysts, including iodotoluene, indicates a potential area of application for this compound in similar catalytic processes (Kitamura et al., 2013).

Chemical Reactivity Studies

- A study on the effect of substituents on the phenyl coupling reaction on Cu(111) using substituted iodobenzenes, including iodotoluene, provides insights into the reactivity of similar compounds, such as this compound (Meyers & Gellman, 1995).

Safety and Hazards

4-Bromo-2-fluoro-5-iodotoluene is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propiedades

IUPAC Name |

1-bromo-5-fluoro-2-iodo-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKOXUVSOOKUDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377719 |

Source

|

| Record name | 4-Bromo-2-fluoro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202865-74-5 |

Source

|

| Record name | 1-Bromo-5-fluoro-2-iodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

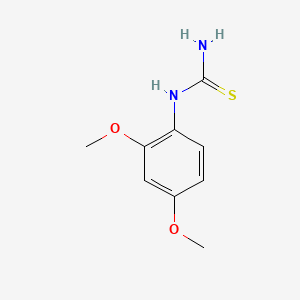

![2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1271426.png)

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B1271431.png)

![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)